N2-(2,3-dimethylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the class of triazine derivatives. Characterized by a triazine ring substituted with various functional groups, this compound exhibits unique chemical properties that make it valuable in scientific research. Its structure includes a morpholino group and both dimethylphenyl and p-tolyl groups, contributing to its potential applications in medicinal chemistry and other fields.
This compound can be classified as a heterocyclic organic compound due to the presence of nitrogen atoms within its triazine ring. It is primarily sourced from chemical suppliers specializing in organic compounds for research purposes. The molecular formula of N2-(2,3-dimethylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is C21H24N6O, with a molecular weight of approximately 376.46 g/mol .
The synthesis of N2-(2,3-dimethylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine typically involves several key steps:
The molecular structure of N2-(2,3-dimethylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine can be represented using various structural formulas:
InChI=1S/C21H24N6O/c1-15-3-7-17(8-4-15)22-19-24-20(23-18-9-5-16(2)6-10-18)26-21(25-19)27-11-13-28-14-12-27/h3-10H,11-14H2,1-2H3,(H2,22,23,24,25,26)
N(c1nc(nc(n1)Nc1ccc(cc1)C)N1CCOCC1)c1ccc(cc1)C
This structure indicates a complex arrangement with multiple substituents that influence its chemical behavior and interactions .
N2-(2,3-dimethylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions:
The mechanism of action for N2-(2,3-dimethylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific biological targets such as enzymes or receptors:
These interactions can lead to alterations in cellular pathways and physiological responses that contribute to its biological effects.
N2-(2,3-dimethylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine exhibits several notable physical and chemical properties:
Additional analyses such as melting point determination and spectral analysis (e.g., mass spectrometry) are essential for characterizing this compound in laboratory settings .
N2-(2,3-dimethylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: